3,5-Dimethylpyridazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-6(2)8-7-4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVAQWSLVHOLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902501 | |
| Record name | NoName_3005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Pyridazine Family and Heteroaromatic Systems
3,5-Dimethylpyridazine belongs to the pyridazine (B1198779) family, which are isomers of diazine with the two nitrogen atoms in adjacent positions (1,2-diazine). cas.org This arrangement imparts unique physicochemical properties to the pyridazine ring system. Unlike its more common isomer pyridine (B92270), which contains a single nitrogen atom, the presence of a second nitrogen in pyridazines leads to a higher dipole moment and weaker basicity. orgsyn.orgwikipedia.org The pyridazine ring is characterized by its electron-deficient nature, which influences its reactivity, particularly in reactions like palladium-catalyzed cross-coupling, where the oxidative addition of palladium to a carbon-halogen bond is facilitated. thegoodscentscompany.com
Heteroaromatic systems like pyridazine are fundamental building blocks in medicinal chemistry. orgsyn.orgCurrent time information in Bangalore, IN. While pyridazine structures are relatively rare in nature, they are considered "privileged scaffolds" in drug design, appearing in a number of herbicides and pharmaceuticals. cas.org The dual hydrogen-bonding capacity of the adjacent nitrogen atoms can be critical for molecular recognition and binding to biological targets. orgsyn.org The introduction of alkyl groups, such as the two methyl groups in this compound, can further modulate the electronic properties, solubility, and steric profile of the parent ring, although the specific effects on the 3,5-disubstituted isomer are not extensively documented.
Theoretical Frameworks for Alkyl Substituted Diazine Research
The study of alkyl-substituted diazines, including 3,5-Dimethylpyridazine, is significantly enhanced by computational and theoretical chemistry. jst.go.jpontosight.ai Density Functional Theory (DFT) is a prominent theoretical framework used to investigate the geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps of pyridazine (B1198779) derivatives. jst.go.jp These calculations provide crucial insights into the reactivity, stability, and potential biological activity of these molecules before undertaking extensive experimental synthesis and testing. jst.go.jp
For instance, theoretical studies on various pyridazine derivatives have been used to predict their antioxidative properties by calculating parameters such as bond dissociation enthalpies, ionization potentials, and proton affinities. ontosight.ai Furthermore, computational models help in understanding structure-property relationships, such as how different substituents influence the electronic and optical properties of the pyridazine core, which is vital for the design of new materials. thegoodscentscompany.com In the context of metal-mediated catalysis, theoretical studies can elucidate how the electronic structure of alkyl-substituted diazine ligands influences the catalytic activity and selectivity of the metal complex. nih.gov
Contemporary Research Trajectories in Pyridazine Chemistry
De Novo Ring Synthesis Approaches for Pyridazine Formation
The formation of the pyridazine nucleus can be achieved through several strategic approaches, primarily involving the construction of the six-membered ring from acyclic precursors. These methods are broadly categorized into cyclocondensation and pericyclic reactions.
Cyclocondensation Reactions for Pyridazine Nucleus Construction
The most classical and widely employed method for constructing the pyridazine ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. nih.gov This approach builds the N-N bond and the two adjacent C-N bonds in a single cyclization step.
To synthesize 3,5-dimethylpyridazine, the logical precursor would be 2,5-hexanedione. The reaction proceeds through the initial formation of a dihydropyridazine (B8628806) intermediate upon condensation with hydrazine. Subsequent oxidation is required to aromatize the ring and yield the final this compound product. While the direct synthesis of 3,5-dimethylpyrazole (B48361) from the related 1,3-dicarbonyl compound, acetylacetone (B45752) (2,4-pentanedione), and hydrazine is a well-established, high-yielding reaction, the corresponding synthesis for pyridazines from 1,4-dicarbonyls often requires an explicit oxidation step to achieve the aromatic product. orgsyn.orgyoutube.comscribd.com
The general pathway is as follows:
Condensation: A 1,4-dicarbonyl compound reacts with hydrazine (N₂H₄), typically in a protic solvent like ethanol (B145695) or acetic acid, to form a cyclic dihydropyridazine intermediate.
Aromatization: The dihydropyridazine is then oxidized to the stable aromatic pyridazine. Common oxidizing agents for this step include air (O₂), bromine, or palladium on carbon (Pd/C).
Other cyclization strategies involve the reaction of γ-keto acids or their esters with hydrazine, which directly yield pyridazinone derivatives. nih.gov These can then be further functionalized. For instance, a γ-ketoester can be cyclized with hydrazine hydrate (B1144303) to form a pyridazinone, which can be a precursor for halogenated pyridazines used in further reactions. nih.govmdpi.com
Pericyclic Reactions for Pyridazine Scaffolds, e.g., Inverse Electron Demand Diels-Alder Reactions
Pericyclic reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, offer a powerful and convergent route to substituted pyridazines. nih.gov This reaction involves a [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as an alkyne or an alkene. nih.gov
The key features of the IEDDA approach are:
Reaction Partners: An electron-deficient tetrazine acts as the 4π component, while an electron-rich or strained alkene or alkyne serves as the 2π component.
Mechanism: The cycloaddition is followed by a retro-Diels-Alder reaction, which involves the extrusion of a small, stable molecule, most commonly dinitrogen (N₂), to form the aromatic pyridazine ring. If an alkene is used as the dienophile, a dihydropyridazine is formed first, which may require a subsequent oxidation step. nih.gov
For the specific synthesis of this compound, the conceptual reactants would be 3,6-dimethyl-1,2,4,5-tetrazine and acetylene. The reaction would proceed via cycloaddition followed by the spontaneous loss of N₂ to directly afford the aromatic this compound. This method provides excellent control over the substitution pattern based on the choice of the starting tetrazine and dienophile.
Functionalization and Derivatization Strategies of this compound
Once the this compound core is formed, its further functionalization is crucial for developing new derivatives. Strategies include electrophilic and nucleophilic substitutions, as well as modern cross-coupling methodologies.
Electrophilic Substitution Pathways on the Pyridazine Ring
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it highly resistant to electrophilic aromatic substitution (EAS). researchgate.netscribd.com The two nitrogen atoms significantly deactivate the ring towards attack by electrophiles, a deactivation even more pronounced than in pyridine (B92270). taylorfrancis.combenthamdirect.com
Computational studies have shown that the Highest Occupied Molecular Orbital (HOMO) of diazines like pyridazine is not a π orbital, which helps to explain the low reactivity in EAS reactions. researchgate.netbenthamdirect.com Direct electrophilic attack on the carbon atoms of the pyridazine ring, such as nitration or halogenation, typically requires harsh reaction conditions and often results in low yields or fails to proceed altogether.
A common strategy to overcome this low reactivity is the N-oxidation of the pyridazine ring. The resulting pyridazine-N-oxide is more susceptible to electrophilic attack. researchgate.netscribd.com Nitration of a pyridazine-N-oxide, for example, can proceed under conditions where the parent heterocycle is unreactive. scribd.com However, for this compound, this pathway remains challenging and is not a preferred method for introducing new substituents.
Nucleophilic Substitution Reactions of Halogenated Pyridazine Derivatives
In stark contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. taylorfrancis.com Halogenated pyridazines are versatile precursors for a wide range of derivatives.
A key intermediate for accessing functionalized 3,5-dimethylpyridazines could be a halogenated version, such as 3-chloro-5-methylpyridazine (B1632481) or 3-bromo-5-methylpyridazine. The halogen atom at the C3 (or C6) position is readily displaced by a variety of nucleophiles.
Common nucleophilic substitution reactions include:
Amination: Reaction with ammonia (B1221849) or primary/secondary amines to introduce amino groups.
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form ethers.
Azidation: Displacement with sodium azide (B81097) to yield an azidopyridazine, which can be subsequently reduced to an aminopyridazine. mdpi.com
For example, the chlorine atom in ethyl 6-chloro-5-methylpyridazine-3-carboxylate has been successfully substituted by an azide group, demonstrating the viability of this pathway on a substituted pyridazine core. mdpi.com The reactivity of the halogen is enhanced by the electron-withdrawing effect of the two ring nitrogens.
Metal-Catalyzed Cross-Coupling Methodologies for Pyridazine Systems
Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation, and halogenated pyridazines are excellent substrates for these transformations. nih.gov The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycle. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs a halogenated pyridazine with a boronic acid or ester to form a biaryl or vinyl-substituted pyridazine. libretexts.org For instance, 3-bromo-6-arylpyridazines have been coupled with various (hetero)arylboronic acids to synthesize π-conjugated systems. nih.gov This methodology allows for the modular construction of complex molecules. The site-selectivity of dihalogenated pyridazines can often be controlled by tuning the catalyst, ligands, and reaction conditions. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with a halo-pyridazine to introduce an alkynyl moiety. wikipedia.orglibretexts.org This is a powerful method for creating sp-sp² C-C bonds. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Studies on 2-amino-3-bromopyridines have shown that a wide variety of terminal alkynes can be coupled in high yields, a strategy directly applicable to halogenated pyridazines. scirp.org
Below is a table summarizing typical conditions for Sonogashira coupling reactions on related halogenated aza-heterocycles.
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 96 | scirp.org |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 85 | scirp.org |
| 2-Amino-3-bromopyridine | Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 82 | scirp.org |
| 3-Iodo-2-aminopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 95 | scirp.org |
Elucidation of Reaction Mechanisms in Pyridazine Synthesis and Transformation
The synthesis of pyridazine derivatives, such as this compound, can be achieved through various reaction pathways. One common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For instance, the reaction of 2,4-pentanedione with hydrazine yields 3,5-dimethylpyrazole through a nucleophilic addition mechanism. vaia.com This process involves the initial protonation of hydrazine, followed by a nucleophilic attack of the nitrogen on a carbonyl carbon. Subsequent intramolecular rearrangements and the loss of a water molecule lead to the formation of the heterocyclic ring. vaia.com
A two-step synthesis for ¹⁵N-labelled 3,5-dimethylpyridine (B147111), a related heterocyclic compound, starts with a Diels-Alder reaction between methacrolein (B123484) and ethyl 1-propenyl ether to form 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran. nih.gov This intermediate is then reacted with ¹⁵NH₄Cl in the presence of an acid catalyst to yield the final product. nih.gov The proposed mechanism for the second step is analogous to the Whaley and Ott synthesis of pyridines. nih.gov
Transformations of pyridazine rings are also of significant interest. For example, the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde under acidic conditions leads to the formation of a tetracyclic epoxybenzooxocine derivative. nih.gov Quantum-chemical studies have shown that the protonation of the pyridine nitrogen atom is a key step, increasing the acidity of the methyl groups and promoting enolization of the acetyl groups. nih.govresearchgate.net This facilitates the formation of a stable pre-reaction complex with salicylic aldehyde through hydrogen bonding, leading to an intramolecular cyclization. nih.govresearchgate.net
The reactivity of pyridazine derivatives can be influenced by their substituents. In the case of 4,5-dicyanopyridazine, it can act as an azadiene in inverse electron-demand hetero-Diels-Alder (HDA) reactions. nih.gov The reaction with 2,3-dimethylbuta-1,3-diene involves a three-step pericyclic homodomino process, where the pyridazine acts as a masked bis-diene. nih.gov This highlights the versatility of the pyridazine core in complex chemical transformations.
Kinetic Studies of Pyridazine-Forming and Derivatization Reactions
A global kinetic model has been developed for the N-oxidation of alkylpyridines, which could be conceptually applied to the derivatization of this compound. thegoodscentscompany.com Such models are crucial for understanding and predicting the reactivity of these compounds in various chemical environments.
The thermal decomposition of substituted 4,5-dihydro-3H-pyrazoles, which are structurally related to pyridazine precursors, has been investigated. The relative stability of these compounds was determined, providing an indication of their kinetic stability under thermal stress. researchgate.net The decomposition proceeds with the evolution of nitrogen, and the product distribution depends on the substituents. researchgate.net
Reactivity toward Organometallic Reagents and Catalytic Systems
The reactivity of pyridazines with organometallic reagents is a key aspect of their chemical utility. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are strong nucleophiles and bases due to the polarized carbon-metal bond. youtube.comyoutube.com The carbon atom in these reagents is highly reactive and can attack electrophilic centers. youtube.com This reactivity makes them suitable for creating new carbon-carbon bonds.
In the context of pyridazine chemistry, the nitrogen atoms in the ring can influence the reactivity. The electron-donating methyl groups in 3,5-dimethylpyridine, a related compound, increase the electron density on the pyridine ring, which can affect its coordination chemistry with transition metals like ruthenium and palladium in catalytic cycles. This enhanced electron density can also direct electrophilic substitution reactions.
Catalytic systems are widely employed in the synthesis and modification of pyridazine derivatives. For example, copper-based metal-organic frameworks (MOFs) have been used to catalyze the three-component reaction between 2-aminopyridines, aldehydes, and nitromethane (B149229) to form imidazo[1,2-a]pyridines. beilstein-journals.org Palladium-catalyzed Heck-type reactions have also been utilized in the synthesis of complex molecules containing a 3,5-dimethylpyridine moiety. acs.org Furthermore, the synthesis of 3,5-dimethylpiperidine, a derivative, is typically achieved through the hydrogenation of 3,5-dimethylpyridine over a catalyst. wikipedia.org
The interaction of 3,5-dimethylpyridine with metal complexes has been studied, revealing its ability to form stable complexes with various metals, which is important in coordination chemistry and catalysis. thegoodscentscompany.com
Photochemical and Thermal Stability and Reactivity of this compound
The stability and reactivity of this compound under photochemical and thermal conditions are important for its handling, storage, and application.
Photochemical Stability and Reactivity: The photochemistry of 3,5-disubstituted 1,4-dihydropyridines has been investigated, indicating that pyridazine derivatives can undergo transformations upon exposure to light. nih.gov While specific photochemical data for this compound is limited in the search results, the study on dihydropyridines suggests that irradiation can lead to various chemical phenomena and stereoisomerism. nih.gov
Thermal Stability and Reactivity: The thermal properties of this compound, also known as 3,5-lutidine, indicate a boiling point of approximately 170-172.7°C and a melting point of around -6.6 to -9°C. sigmaaldrich.comechemi.com Its flash point is reported to be 47-53°C. sigmaaldrich.comechemi.com
The thermal decomposition of related heterocyclic compounds has been studied to understand their stability. For instance, the thermal decomposition of Amadori compounds in the Maillard reaction, which can produce pyrazines (structurally similar to pyridazines), has been analyzed. nih.gov The study identified the formation temperatures of various volatile products. nih.gov Similarly, the thermal decomposition of substituted 4,5-dihydro-3H-pyrazoles has been shown to proceed with the evolution of nitrogen gas at high temperatures. researchgate.net
A method for purifying crude 3,5-dimethylpyridine involves heating it to reflux temperature in the presence of an oxidizing agent, followed by steam distillation, which indicates its relative stability under these conditions. google.com
The table below summarizes some of the physical properties related to the thermal stability of this compound.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 169-172.7 °C | sigmaaldrich.comechemi.com |
| Melting Point | -6.6 to -9 °C | sigmaaldrich.comechemi.com |
| Flash Point | 47-53 °C | sigmaaldrich.comechemi.com |
| Vapor Pressure | 1.5 mmHg (at 20 °C) | sigmaaldrich.com |
Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethylpyridazine and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3,5-dimethylpyridazine. The symmetry of the molecule—with a plane passing through C4 and the midpoint of the N1-N2 bond—simplifies its ¹H and ¹³C NMR spectra.
The ¹³C NMR spectrum is expected to show three signals corresponding to the two equivalent methyl carbons, the two equivalent C3/C5 carbons, and the two equivalent C4/C6 carbons.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~2.3 - 2.5 | Singlet |
| ¹H | H4, H6 | ~8.5 - 9.0 | Singlet |
| ¹³C | -CH₃ | ~20 - 25 | Quartet (in ¹H coupled) |
| ¹³C | C3, C5 | ~150 - 160 | Singlet (in ¹H decoupled) |
| ¹³C | C4, C6 | ~125 - 135 | Singlet (in ¹H decoupled) |
To unambiguously assign these signals and confirm the structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For a substituted derivative where the ring protons are no longer equivalent, COSY would be crucial for identifying their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals, allowing for definitive assignment of the ¹³C spectrum. For this compound, it would show a cross-peak between the methyl proton signal and the methyl carbon signal, and another between the aromatic proton signal and the C4/C6 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It would show a correlation from the methyl protons to the C3/C5 and C4/C6 carbons, providing definitive evidence for the placement of the methyl groups on the pyridazine (B1198779) ring.
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. The two nitrogen atoms in the pyridazine ring are chemically equivalent due to the molecule's symmetry and would be expected to produce a single signal. The chemical shift would be highly sensitive to factors like protonation, solvent effects, and coordination to a metal center. The pyridazine ring's adjacent nitrogen atoms have unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which influence their ¹⁵N NMR signature. researchgate.net This technique is particularly powerful for studying interactions involving the nitrogen lone pairs, such as hydrogen bonding and the formation of coordination complexes.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Conformational Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The spectra of this compound are characterized by vibrations associated with the pyridazine ring and the methyl group substituents.
Key expected vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups is observed in the 2850-3000 cm⁻¹ range.
Ring Stretching: The C=C and C=N stretching vibrations of the pyridazine ring give rise to a series of characteristic bands, typically between 1300 and 1600 cm⁻¹.
Methyl Group Bending: Symmetric and asymmetric bending (deformation) vibrations of the CH₃ groups occur around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations for the ring protons, as well as ring deformation modes, appear at lower frequencies (<1200 cm⁻¹).
Theoretical studies on dimethyl-substituted pyridine (B92270) derivatives have shown that C-H stretching and bending frequency shifts can be diagnostic of intermolecular interactions. researchgate.net Similarly, for this compound, changes in these vibrational frequencies can indicate the presence of hydrogen bonding or other non-covalent interactions in different phases (solid, liquid, or solution).
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Pyridazine Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Groups |
| C=C, C=N Ring Stretch | 1300 - 1600 | Pyridazine Ring |
| CH₃ Asymmetric Bending | ~1450 | Methyl Groups |
| CH₃ Symmetric Bending | ~1375 | Methyl Groups |
| C-H In-Plane Bending | 1000 - 1300 | Pyridazine Ring |
| C-H Out-of-Plane Bending | 700 - 900 | Pyridazine Ring |
High-Resolution Mass Spectrometry for Fragmentation Analysis and Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound, which allows for the unambiguous confirmation of its elemental formula (C₆H₈N₂). The high accuracy of HRMS distinguishes the compound from other isomers with the same nominal mass.
In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion peak (M⁺˙) is expected to be observed. Characteristic fragmentation pathways for nitrogen heterocycles would likely include:
Loss of a Methyl Radical: A significant fragment corresponding to the loss of a methyl group ([M-15]⁺) would be expected.
Loss of HCN: Cleavage of the ring can lead to the expulsion of a neutral hydrogen cyanide molecule.
N-N Bond Cleavage: The relatively weak N-N single bond in the pyridazine ring could cleave, leading to characteristic ring-opened fragments.
Retro-Diels-Alder Reaction: Pyridazine derivatives can undergo retro-Diels-Alder reactions, which would involve the cleavage of the ring into smaller, stable neutral molecules and charged fragments. researchgate.net
Analysis of these fragmentation pathways allows for the confirmation of the core pyridazine structure and the position of the substituents.
X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the parent this compound is not detailed in the provided search results, the extensive crystallographic studies on pyridazine derivatives offer significant insights into their expected solid-state behavior. researchgate.net
The pyridazine ring is planar, and the methyl substituents would lie in or close to this plane. The lone pair electrons on the adjacent nitrogen atoms make the pyridazine motif an effective hydrogen bond acceptor. researchgate.net In the solid state, this leads to the formation of various supramolecular assemblies governed by non-covalent interactions. Common interactions observed in the crystal structures of pyridazine derivatives include: researchgate.netmdpi.com
C-H···N Hydrogen Bonds: These are common interactions where a C-H bond from a methyl group or the ring of one molecule acts as a hydrogen bond donor to a nitrogen atom of an adjacent molecule.
π-π Stacking: The electron-deficient pyridazine rings can engage in π-π stacking interactions, often in a slipped or offset arrangement, which contributes significantly to the crystal packing. researchgate.net
C-H···π Interactions: A C-H bond can interact with the π-system of a neighboring pyridazine ring.
| Interaction Type | Description | Role in Crystal Packing |
|---|---|---|
| C-H···N Hydrogen Bond | A hydrogen atom from a C-H bond interacts with a nitrogen lone pair. | Directional interaction that often forms chains or networks. |
| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Stabilizes packing, often leading to columnar or layered structures. |
| C-H···π Interaction | A hydrogen atom from a C-H bond interacts with the face of a π-system. | Contributes to the overall stability and dimensionality of the supramolecular assembly. |
Theoretical and Computational Chemistry Studies of 3,5 Dimethylpyridazine
Electronic Structure and Bonding Analysis using Quantum Chemical Methods (e.g., DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the electronic structure and bonding of 3,5-dimethylpyridazine. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules researchgate.net.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. This theory gives rise to a set of molecular orbitals, each with a specific energy level.
Of particular importance in understanding a molecule's reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule spectrabase.comirjweb.comresearchgate.netnih.gov. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 3,5-Dimethyl-2,6-diphenylpyridine | - | - | 6.9470 - 8.8026 | spectrabase.com |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |
This table presents data from related compounds to illustrate the typical values obtained from FMO analysis.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density in a molecule is not uniform. Some atoms may bear partial positive charges, while others have partial negative charges. This charge distribution can be quantified using various population analysis schemes.
A more intuitive way to visualize the charge distribution and its effect on reactivity is through Molecular Electrostatic Potential (MEP) mapping researchgate.net. An MEP map plots the electrostatic potential onto the electron density surface of a molecule. Different colors on the map represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of most positive potential, which are prone to nucleophilic attack nih.govchemrxiv.org. Green and yellow areas represent regions of intermediate potential.
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the two nitrogen atoms due to their lone pairs of electrons, making them the primary sites for electrophilic attack and protonation. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue or green), indicating their electrophilic character researchgate.netchemrxiv.orgsciepub.com.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
Vibrational frequencies, which correspond to the absorption bands in Infrared (IR) and Raman spectra, can also be calculated using DFT. These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations researchgate.netacs.org. Analysis of the vibrational modes associated with each calculated frequency allows for a detailed assignment of the experimental spectrum.
Table 2: Experimental ¹³C NMR Chemical Shifts for the Analogous Compound 3,5-Dimethylpyridine (B147111)
| Carbon Atom | Chemical Shift (ppm) | Solvent | Reference |
| C2/C6 | 146.9 | CDCl₃ | spectrabase.com |
| C3/C5 | 137.9 | CDCl₃ | spectrabase.com |
| C4 | 133.5 | CDCl₃ | spectrabase.com |
| CH₃ | 18.2 | CDCl₃ | spectrabase.com |
This table shows experimental data for a structurally similar compound, 3,5-dimethylpyridine, to provide an estimate of the expected chemical shifts for this compound.
Conformational Analysis and Tautomerism Studies
For a molecule like this compound, conformational analysis is relatively straightforward as the pyridazine (B1198779) ring is planar and the main conformational flexibility would arise from the rotation of the methyl groups. These rotations have a very low energy barrier and are generally not considered as distinct conformers at room temperature.
However, substituted pyridazines can exhibit tautomerism, which is the equilibrium between two or more structural isomers that can be interconverted by the migration of an atom or group, most commonly a proton. For example, pyridazines with hydroxyl, thiol, or amino substituents can exist in equilibrium between different tautomeric forms (e.g., keto-enol tautomerism in hydroxypyridazines) researchgate.netwur.nl. Computational studies can be employed to determine the relative energies of these tautomers and predict the position of the tautomeric equilibrium. For instance, studies on 3,6-disubstituted pyridazines have investigated the predominance of keto or enol forms in aqueous solutions researchgate.net. Similarly, the introduction of a pyrrolyl substituent on the pyridazine ring has been shown to shift the tautomeric equilibrium towards the hydroxyl form compared to the unsubstituted parent compound rsc.org. Such studies typically involve geometry optimization and energy calculation for all possible tautomers in different solvent environments, often simulated using a Polarizable Continuum Model (PCM).
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
The geometry of a transition state can be located on the PES using various algorithms, and its energy can be calculated using quantum chemical methods. This allows for the determination of the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which are crucial for understanding the reaction kinetics wur.nlacs.orgresearchgate.net. For example, computational studies have been used to investigate the mechanism of amination of halogenated pyridazines, proposing a 4,5-didehydropyridazine intermediate rsc.org. Other studies have explored cycloaddition reactions involving pyridazine derivatives researchgate.net.
These computational models can elucidate reaction mechanisms that are difficult to probe experimentally, providing detailed insights into bond-breaking and bond-forming processes.
Coordination Chemistry and Applications of 3,5 Dimethylpyridazine in Materials Science
Design and Synthesis of 3,5-Dimethylpyridazine-based Ligands
The rational design of ligands is fundamental to accessing new metal complexes with desired functionalities. While the direct use of this compound as a simple ligand is possible, more sophisticated ligands are often synthesized by introducing additional coordinating groups onto the pyridazine (B1198779) scaffold. These modifications enhance the stability and tune the electronic and steric properties of the resulting metal complexes.
A representative strategy for creating more complex pyridazine-based ligands involves the functionalization of a pyridazine core. For instance, ligands can be synthesized from starting materials like 3,6-diformylpyridazine. In one such synthesis, a bis(pyridine-armed) acyclic Schiff base ligand (L1) was prepared through the condensation of 3,6-diformylpyridazine with two equivalents of 2-(2-aminoethyl)pyridine. rsc.org Subsequent reduction of this imine-containing ligand with sodium borohydride (B1222165) (NaBH₄) yielded the corresponding more flexible amine analogue (L2). rsc.org This synthetic approach demonstrates how the pyridazine core can be elaborated into a polydentate ligand system capable of bridging two metal centers. rsc.org
Although detailed synthetic routes for ligands based specifically on the this compound scaffold are not as extensively documented as for its isomers or pyridine (B92270) analogues, the fundamental synthetic chemistry of the core heterocycle is established. The analogous compound, 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine), can be synthesized through various industrial processes, such as the vapor phase reaction of 2-methyl-1,5-pentanediamine and hydrogen over an oxide catalyst at high temperatures (400-500°C). google.com Isotope-labeled versions, such as 3,5-dimethylpyridine-¹⁵N, have also been synthesized in a two-step process starting from methacrolein (B123484), an ether, and ¹⁵N-labelled ammonium (B1175870) chloride, which is crucial for mechanistic studies using NMR spectroscopy. nih.gov These methods for synthesizing the core ring structure are foundational for the subsequent design and creation of more complex, functional ligands built upon the 3,5-disubstituted framework.
Formation and Characterization of Metal Complexes with this compound
The two adjacent nitrogen atoms of the pyridazine ring allow it to act as a chelating or bridging ligand, leading to the formation of a diverse range of coordination complexes. The characterization of these complexes is crucial for understanding their structure-property relationships. While detailed crystallographic data for complexes with this compound are not widely available, the coordination chemistry of the closely related analogue, 3,5-dimethylpyridine (3,5-Me₂py), provides valuable insights.
A well-characterized example is the coordination polymer formed by the reaction of copper(II) bromide with 3,5-dimethylpyridine, yielding catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido], or [CuBr₂(3,5-Me₂py)₂]n. nih.gov In this structure, the copper(II) ions are bridged by two bromide ions, forming chains. nih.gov The 3,5-dimethylpyridine ligands coordinate to the copper centers in the axial positions of a nearly square-planar geometry. nih.gov The structure is stabilized by non-classical hydrogen bonds, forming a three-dimensional network. nih.gov
Table 1: Selected Bond Lengths and Angles for the [CuBr₂(3,5-Me₂py)₂]n Coordination Polymer
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| Cu1—Br1 | 2.458(1) |
| Cu1—N1 | 2.023(3) |
| **Bond Angles (°) ** | |
| Br1—Cu1—N1 | 90.27(12) |
Data sourced from a study on CuBr₂ complexes with 3,5-disubstituted pyridine ligands. nih.gov
Furthermore, studies on ligands derived from other pyridazine isomers, such as those from 3,6-diformylpyridazine, show the formation of dimetallic complexes. rsc.org For example, a Schiff base ligand derived from this precursor forms complexes with Cu(II), Co(II), and Ni(II), where the pyridazine unit and an additional anion (like OH⁻, SCN⁻, or N₃⁻) bridge the two metal centers. rsc.org X-ray diffraction studies of these complexes reveal that the ligand provides three nitrogen donor atoms for each metal, creating a stable, bridged structure. rsc.org Magnetic characterization of a di-copper complex showed very strong antiferromagnetic coupling between the metal centers, mediated by the pyridazine and hydroxide (B78521) bridges. rsc.org
Applications in Homogeneous and Heterogeneous Catalysis (e.g., as ligands in cross-coupling)
The electronic properties of the pyridazine ring, combined with the steric influence of the dimethyl substituents, make this compound and its derivatives potential candidates for use as ligands in catalysis. N-heterocyclic ligands are crucial in many catalytic reactions, particularly in palladium-catalyzed cross-coupling, as they can stabilize the metal center and modulate its reactivity.
The pyridazine core is known to be effective in cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, often utilizes palladium catalysts with N-heterocyclic ligands. acs.orgacs.org While specific studies detailing the use of this compound as a ligand in major catalytic processes are limited, research on related structures highlights their potential. For instance, C-H activation at the 3-position of a substituted pyrazole (B372694) ring, another five-membered heterocycle, has been achieved using palladium(II) catalysis for the synthesis of ALK5 kinase inhibitors. nih.gov This demonstrates the feasibility of using N-heterocycles to direct and facilitate complex bond formations. nih.gov
The analogue, 3,5-dimethylpyridine (3,5-lutidine), finds use as a catalyst in applications such as epoxy cross-linking reactions. google.com The basicity and steric properties of lutidines make them effective non-nucleophilic bases in various organic transformations. The principles governing the catalytic activity of 3,5-dimethylpyridine can be extrapolated to predict the potential of this compound, with the understanding that the electronic nature of the two adjacent nitrogen atoms in the pyridazine ring will uniquely influence the catalytic cycle.
Integration into Advanced Functional Materials (e.g., optoelectronic materials, coordination polymers)
The ability of this compound to act as a linker between metal centers makes it a valuable component for constructing advanced functional materials like coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org These materials have applications in areas such as gas storage, separation, and sensing.
Coordination polymers are a key class of materials where pyridazine-based units can be integrated. As seen with the copper(II) bromide complex of the analogue 3,5-dimethylpyridine, simple N-heterocycles can form extended one-, two-, or three-dimensional networks through coordination with metal ions and bridging ligands. nih.gov The resulting structure of [CuBr₂(3,5-Me₂py)₂]n is a one-dimensional coordination polymer that further assembles into a 3D network. nih.gov The properties of such materials are highly dependent on the choice of both the metal and the organic linker.
Table 2: Crystallographic Data for the [CuBr₂(3,5-Me₂py)₂]n Coordination Polymer
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.016(3) |
| b (Å) | 16.324(6) |
| c (Å) | 6.098(2) |
| β (°) | 108.79(1) |
| Volume (ų) | 754.2(5) |
Data sourced from a study on CuBr₂ complexes with 3,5-disubstituted pyridine ligands. nih.gov
Beyond structural roles, pyridazine derivatives are being explored for their optoelectronic properties. researchgate.netmdpi.comrsc.org The π-conjugated systems of N-heterocycles can be tuned to absorb and emit light at specific wavelengths, making them suitable for applications in dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and fluorescent sensors. researchgate.netresearchgate.net The electronic properties, such as the HOMO and LUMO energy levels, of molecules containing pyridazine or similar heterocyclic cores can be modulated by chemical modification. researchgate.net This tuning is critical for designing materials with optimal performance in electronic devices, for instance, by ensuring efficient electron injection from a dye to a semiconductor like TiO₂ in a solar cell. researchgate.net While research into materials specifically incorporating the this compound unit is still emerging, the foundational properties of the pyridazine ring suggest a promising future for its use in the development of novel functional materials.
Future Directions and Emerging Research Avenues for 3,5 Dimethylpyridazine Chemistry
Integration with Flow Chemistry and Automated Synthesis Techniques
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.gov The application of these techniques to the synthesis of 3,5-Dimethylpyridazine and its derivatives holds considerable promise.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. rsc.orgnih.gov For the synthesis of pyridazine (B1198779) derivatives, flow chemistry can enable the safe handling of hazardous reagents and unstable intermediates, which might be challenging in batch production. nih.gov
Automated synthesis platforms, which combine flow chemistry with robotic systems and real-time analysis, can further accelerate the discovery and optimization of novel this compound derivatives. rsc.org These automated systems can perform a large number of experiments in a short period, systematically exploring a wide range of reaction conditions and substrates. researchgate.net This high-throughput experimentation can be invaluable for creating libraries of this compound analogs for biological screening or materials science applications.
Table 1: Comparison of Batch vs. Flow Synthesis for Pyridazine Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Often requires re-optimization for different scales. | More straightforward to scale up by running the system for longer or in parallel. |
| Safety | Handling of hazardous materials can be risky at a large scale. | Smaller reaction volumes at any given time reduce the risk of thermal runaways. nih.gov |
| Process Control | Less precise control over temperature and mixing. | Superior heat and mass transfer, leading to more consistent product quality. |
| Reaction Time | Can be lengthy, including heating and cooling cycles. | Often significantly shorter due to enhanced reaction kinetics at elevated temperatures and pressures. researchgate.net |
| Automation | More complex to automate fully. | Readily integrated with automated control systems for optimization and library synthesis. rsc.org |
The industrial production of 3,5-Lutidine (an alternative name for this compound) involves the condensation of acrolein, ammonia (B1221849), and formaldehyde. wikipedia.org Integrating this process into a continuous flow system could lead to significant improvements in efficiency and safety.
Development of Novel In Situ Spectroscopic Probes for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The development and application of novel in situ spectroscopic probes for real-time reaction monitoring are set to revolutionize the study of this compound chemistry. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow chemists to observe the formation of intermediates and products as the reaction progresses. rsc.org
For instance, in situ FTIR spectroscopy can be used to track the consumption of reactants and the appearance of key functional groups in the this compound core during its synthesis or subsequent functionalization. rsc.org This real-time data provides invaluable insights into the reaction pathway and can help identify potential bottlenecks or side reactions.
Furthermore, fluorescent probes based on the pyridazine scaffold are being developed for sensing applications. elsevierpure.com Researchers have synthesized pyridazine-carbazole based fluorescent probes that can detect volatile acids. The protonation of the pyridazine unit leads to a change in the electronic properties of the molecule, resulting in a detectable change in its absorption and emission spectra. elsevierpure.com This principle could be extended to create novel this compound-based sensors for various analytes. The synthesis of ¹⁵N-labelled 3,5-Dimethylpyridine (B147111) has been explored for use as a probe in NMR studies to investigate chemical and biological environments due to the sensitivity of the ¹⁵N chemical shift to protonation states and hydrogen bonding. nih.gov
Table 2: Potential In Situ Spectroscopic Techniques for this compound Chemistry
| Spectroscopic Technique | Information Gained | Potential Application |
| In Situ FTIR | Real-time monitoring of functional group changes. | Optimizing reaction conditions for the synthesis and derivatization of this compound. rsc.org |
| In Situ NMR | Detailed structural information on intermediates and products. | Elucidating complex reaction mechanisms. |
| In Situ UV-Vis | Tracking changes in electronic transitions. | Monitoring reactions involving chromophoric species and studying charge-transfer complexes. researchgate.net |
| Fluorescence Spectroscopy | Detecting changes in emission properties. | Development of this compound-based fluorescent probes and sensors. elsevierpure.com |
Application of Chemoinformatics and Machine Learning for Predictive Modeling
The integration of chemoinformatics and machine learning (ML) is transforming chemical research by enabling predictive modeling of molecular properties, reaction outcomes, and biological activities. acs.orgmdpi.comnih.gov These computational tools can significantly reduce the time and cost associated with experimental work by guiding research efforts toward the most promising candidates.
For this compound, ML models can be trained on existing data to predict a wide range of properties, such as solubility, toxicity, and binding affinity to biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, a key component of chemoinformatics, can establish correlations between the structural features of this compound derivatives and their biological effects. mdpi.comresearchgate.net These models can then be used to design new compounds with enhanced activity and improved pharmacokinetic profiles.
Furthermore, ML algorithms can be employed to predict the optimal conditions for chemical reactions, including the synthesis of novel pyridazine scaffolds. arxiv.org By analyzing large datasets of successful and unsuccessful reactions, these models can identify the key parameters that influence yield and selectivity. This predictive capability can streamline the development of new synthetic methodologies for this compound and its analogs. The use of ML can also extend to retrosynthesis, predicting the reactants needed to synthesize a target molecule. arxiv.org
Table 3: Applications of Chemoinformatics and Machine Learning in this compound Research
| Application Area | Machine Learning Approach | Predicted Outcome |
| Drug Discovery | QSAR, Support Vector Machines, Neural Networks | Biological activity, toxicity, ADME properties. nih.govresearchgate.net |
| Reaction Optimization | Regression models, Classification algorithms | Optimal solvent, catalyst, temperature, and reaction time. arxiv.org |
| Materials Science | Predictive models for physical properties | Electronic properties, thermal stability, and photophysical characteristics of pyridazine-based materials. mdpi.com |
| Retrosynthesis | Neural networks, Graph-based models | Potential synthetic routes and starting materials for novel this compound derivatives. arxiv.org |
Exploration of Novel Synthetic Methodologies for Pyridazine Scaffolds
While classical methods for pyridazine synthesis are well-established, the exploration of novel synthetic methodologies continues to be an active area of research. researchgate.netconsensus.app These new methods often provide access to previously inaccessible pyridazine derivatives and offer improvements in terms of efficiency, selectivity, and environmental impact.
Recent advances in pyridazine synthesis include the development of novel cycloaddition reactions, such as the inverse electron demand Diels-Alder (iEDDA) reaction, which allows for the one-step synthesis of highly functionalized pyridazines with high purity. researchgate.net Metal-free annulation strategies are also emerging as a powerful tool for constructing the pyridazine ring system, avoiding the use of potentially toxic and expensive metal catalysts. mdpi.com
The modification of existing heterocyclic systems is another fruitful avenue for creating novel pyridazine scaffolds. For example, researchers have explored the replacement of benzene (B151609) rings in phenothiazine (B1677639) with a pyridazine ring to generate new compounds with potential biological activity. mdpi.com These hybrid molecules can exhibit unique pharmacological profiles by combining the structural features of both parent scaffolds. nih.gov
The development of these novel synthetic methodologies will undoubtedly expand the chemical space accessible from this compound, enabling the creation of a diverse range of new molecules with tailored properties for various applications.
Table 4: Examples of Novel Synthetic Approaches for Pyridazine Scaffolds
| Synthetic Methodology | Description | Advantages |
| Inverse Electron Demand Diels-Alder (iEDDA) | A [4+2] cycloaddition reaction between an electron-rich dienophile and an electron-poor diene (e.g., an azoalkene). researchgate.net | High efficiency, high purity, and access to highly functionalized pyridazines. researchgate.net |
| Metal-Free Annulation | Ring-forming reactions that do not require a metal catalyst. mdpi.com | Reduced cost, lower toxicity, and simplified purification. mdpi.com |
| [3+3] Annulation | A reaction between two three-atom components to form a six-membered ring. | Provides access to polysubstituted pyridines and can be adapted for pyridazines. mdpi.com |
| Modification of Existing Heterocycles | Chemical transformation of other heterocyclic systems into pyridazines. mdpi.com | Creates novel hybrid scaffolds with potentially unique properties. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 3,5-Dimethylpyridazine in academic laboratories?
- Methodology : this compound can be synthesized via multi-step protocols involving cyclization or substitution reactions. For example, replacing the core structure in heterocyclic systems (e.g., phthalazine) with dimethylpyridazine has been employed in medicinal chemistry contexts . A general approach includes:
Reacting pyridazine precursors with methylating agents under controlled conditions.
Purifying intermediates via column chromatography or recrystallization.
Validating purity using NMR and mass spectrometry.
Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR (e.g., δ 2.97 ppm for methyl groups in related pyrazole derivatives) confirm substituent positions and electronic environments .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretches near 1600 cm) .
- Mass Spectrometry : Determine molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Verify purity and composition (e.g., C, H, N percentages) .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
- Avoid exposure to light and extreme temperatures to prevent decomposition .
- Store in airtight containers under inert atmospheres.
Note : Specific toxicity data for this compound is limited; consult updated SDS and prioritize hazard controls .
Advanced Research Questions
Q. How can density functional theory (DFT) improve the understanding of this compound’s electronic properties?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and reactivity .
- Basis sets (e.g., 6-31G*) enhance accuracy for thermochemical properties like bond dissociation energies.
- Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to validate models .
Q. How can researchers resolve contradictions in reported reaction yields for this compound-based ligands?
- Methodology :
- Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading).
- Use control experiments to isolate variables (e.g., ligand vs. metal source effects).
- Employ high-throughput screening to identify optimal conditions .
Case Study : Pyridazine derivatives often require anhydrous conditions to prevent hydrolysis, which may explain yield discrepancies .
Q. What strategies enhance the catalytic activity of metal complexes incorporating this compound?
- Methodology :
- Study steric/electronic effects by modifying substituents on the pyridazine ring.
- Analyze coordination modes (e.g., monodentate vs. chelating) using X-ray crystallography .
- Compare catalytic performance (e.g., turnover frequency) with benchmark ligands like bipyridine .
Q. How can crystallographic data guide the design of this compound derivatives?
- Methodology :
- Perform single-crystal X-ray diffraction (e.g., Mo Kα radiation, ω-scans) to determine bond lengths, angles, and packing interactions .
- Refine structures using software (e.g., SHELXL) and validate with checkCIF .
- Correlate structural features (e.g., planarity) with reactivity or biological activity .
Q. What thermogravimetric (TGA) insights are critical for assessing this compound’s thermal stability?
- Methodology :
- Conduct TGA under nitrogen/air to monitor decomposition temperatures.
- Compare with pyridazine analogs to identify stability trends (e.g., methyl groups may enhance thermal resistance) .
- Pair with differential scanning calorimetry (DSC) to detect phase transitions.
Key Considerations for Researchers
- Data Validation : Cross-reference computational models (DFT) with experimental results to address discrepancies .
- Synthetic Reproducibility : Document reaction conditions meticulously, including solvent purity and catalyst aging effects .
- Safety Compliance : Regularly update SDS references and adhere to institutional protocols for hazardous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
